1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c30-22(28-17-6-7-18-19(12-17)32-11-10-31-18)27-16-4-2-15(3-5-16)26-20-13-21(24-14-23-20)29-9-1-8-25-29/h1-9,12-14H,10-11H2,(H,23,24,26)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESWUVJSNBSMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 6-(1H-pyrazol-1-yl)pyrimidine and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazolo compounds can inhibit prostaglandin synthesis, which is crucial for mediating inflammation. The compound has been evaluated for its ability to reduce edema in animal models, demonstrating lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer applications. Pyrazole derivatives have been identified as inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis of similar compounds that showed selective cytotoxicity against cancer cell lines, indicating that the compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole-based compounds has been documented extensively. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. Preliminary tests have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anti-inflammatory Screening
In a comparative study involving several pyrazolo derivatives, the compound demonstrated significant inhibition of plasma prostaglandins at varying doses, indicating its potential as a safer alternative to existing anti-inflammatory agents. The LD50 values were found to be considerably higher than those of traditional NSAIDs, suggesting a favorable safety profile .
Case Study 2: Anticancer Evaluation
A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer activity against multiple tumor cell lines. The results indicated that compounds with similar structural motifs to the one exhibited selective cytotoxicity and induced apoptosis in cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s pyrimidine-pyrazole core is a recurring motif in kinase inhibitors. Key analogs include:
Table 1: Core Heterocycle Comparison
Key Observations :
Substituent Analysis
Table 2: Functional Group Comparison
Key Observations :
Physicochemical Properties and Computational Insights
While explicit data for the target compound are unavailable, comparisons can be inferred:
Table 4: Estimated Properties
Biological Activity
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea , often referred to as a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct moieties that contribute to its biological activity:
- Pyrazole and Pyrimidine Rings : Known for their role in various biological activities including anti-inflammatory and anticancer properties.
- Benzo[b][1,4]dioxin Moiety : Imparts additional pharmacological properties, enhancing the compound's overall efficacy.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 394.4 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been reported to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often target specific kinases involved in cell signaling pathways related to cancer growth and metastasis.
- Case Study : A related pyrazole derivative demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 0.39 µM, indicating strong potential for therapeutic applications .
Anti-inflammatory Activity
The presence of the pyrazole and pyrimidine rings suggests that this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Antimicrobial Effects
Research has shown that nitrogen-containing heterocycles like pyrazoles and pyrimidines possess antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens, making it a candidate for further investigation in antimicrobial therapies.
Data Table: Summary of Biological Activities
Synthesis and Optimization
The synthesis of this compound involves complex multi-step reactions typically yielding moderate to high purity levels. The optimization of synthetic pathways can enhance yield and reduce reaction time, which is critical for large-scale production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent analogs. The incorporation of different substituents on the pyrazole or pyrimidine rings can significantly alter biological activity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
Clinical Implications
Given the promising biological activities observed in preclinical studies, further investigation into the pharmacokinetics and toxicity profiles is essential for assessing the viability of this compound in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
